Daphneolone
Overview
Description
Daphneolone is a natural product found in Thymelaea lythroides . It has a molecular formula of C17H18O3 .
Synthesis Analysis
This compound and its analogues have been synthesized for various studies. For instance, a series of novel this compound analogues were designed and synthesized based on the natural product 1,5-diphenyl-2-penten-1-one from Stellera chamaejasme L. as a lead compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 270.32 g/mol. It has a molecular formula of C17H18O3. The IUPAC name for this compound is 3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one .Chemical Reactions Analysis
There are studies that have explored the chemical reactions involving this compound. For example, starting from the chemical structure of the botanical aphicides 1,5-diphenyl-1-pentanone and 1,5-diphenyl-2-penten-1-one, a series of novel compounds were designed and synthesized following the concept of bioisosterism .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.32 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 6 .Scientific Research Applications
Chemical Constituents and Isolation
Daphneolone is a compound isolated from the tissue culture cells of Daphne giraldii cullus. It is identified alongside other compounds, highlighting its presence in the chemical constituents of plant-based studies. This compound has been extracted and studied for its potential applications in various fields of research, underscoring the importance of plant-derived chemicals in scientific exploration (Wu et al., 2009).
Antimicrobial and Antifungal Activities
This compound analogues have been synthesized and evaluated for their anti-plant pathogenic fungi activities. Research focusing on optimizing this compound analogues has shown that these compounds possess significant inhibitory activity against a variety of plant pathogenic fungi, suggesting their potential as biorational pesticides. This research indicates the versatility of this compound and its derivatives in combating fungal pathogens, offering insights into their applicability in agricultural science (Jin et al., 2009).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of compounds related to this compound. Guaiane-type sesquiterpenoids from the roots of Daphne genkwa, for instance, have shown moderate neuroprotective effects in human neuroblastoma SH-SY5Y cells. These findings suggest that derivatives of this compound could play a role in developing treatments for neurodegenerative diseases or protecting neuronal health (Ren et al., 2019).
Antioxidant Properties
Daphnetin, a related compound, has been investigated for its antioxidant activities, indicating that the pharmacophore related to this compound possesses significant antioxidative capacity. This research underlines the potential of this compound and its analogues in developing antioxidant agents, which can be beneficial in preventing oxidative stress-related diseases (Xia et al., 2018).
Therapeutic Effects on Autoimmune Diseases
The therapeutic effects of this compound derivatives have also been explored in the context of autoimmune diseases, such as arthritis. Research into the regulatory effects of daphnetin on the balance of Treg and Th17 cells in collagen-induced arthritis suggests that compounds derived from this compound may have therapeutic benefits in modulating immune responses and treating autoimmune conditions (Yao et al., 2012).
Safety and Hazards
While specific safety and hazards data for Daphneolone is not available, general safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
There is ongoing research into the potential applications of Daphneolone and its analogues. For instance, there is interest in the insecticidal activity of analogues of this compound isolated from Stellera chamaejasme L . Another study synthesized two series of this compound analogues including 5-methylfuryl chalcones and 5-nitrofuryl chalcones by optimizing this compound analogues from Stellera chamaejasme L .
Mechanism of Action
Target of Action
Daphneolone, a compound isolated from Stellera chamaejasme L., has been found to exhibit significant insecticidal activity . The primary targets of this compound are certain species of insects, particularly Aphis gossypii .
Mode of Action
It is known that this compound and its analogues interact with their targets, leading to their insecticidal activity
Biochemical Pathways
Given its insecticidal activity, it is likely that this compound interferes with essential biochemical pathways in insects, leading to their mortality
Result of Action
The primary result of this compound’s action is its insecticidal activity. In particular, it has been shown to be effective against Aphis gossypii . One study found that a compound containing a furan ring, which is an analogue of this compound, showed excellent insecticidal activity .
Properties
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-15-10-7-14(8-11-15)17(20)12-16(19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-11,16,18-19H,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPDNNXUSPXBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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